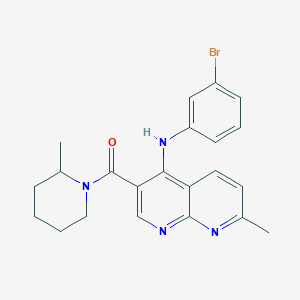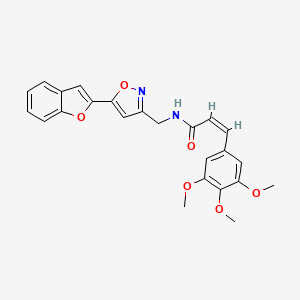![molecular formula C29H28N4O4 B2369196 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea CAS No. 1189934-32-4](/img/structure/B2369196.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-promoted Synthesis of Dihydroquinazolines
- Research Context: A solvent- and catalyst-free synthesis of dihydroquinazolines was described, utilizing microwave irradiation and urea as an environmentally benign ammonia source. This method offers a clean, efficient, and rapid synthesis, suggesting the compound's potential utility in green chemistry and organic synthesis (Sarma & Prajapati, 2011).
Synthesis and Anticancer Activity of Quinazolinones
- Research Context: A study on the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination demonstrated the production of quinazolinone derivatives with interesting anticancer activities. This highlights the compound's potential in medicinal chemistry for developing new anticancer agents (Nowak et al., 2014).
Photophysical Studies of Dihydroquinazolinone Derivatives
- Research Context: The synthesis and photophysical properties of dihydroquinazolinone derivatives were explored, indicating their significant changes depending on solvent polarity. This suggests their potential applications in developing fluorescent materials or sensors (Pannipara et al., 2017).
Antibacterial and Antifungal Activity
- Research Context: New pyrido quinazolones were synthesized and screened for their antibacterial and antifungal activities. This indicates the potential use of structurally related compounds in the development of new antimicrobial agents (Singh & Pandey, 2006).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-19-2-4-20(5-3-19)25-18-26(33-10-12-35-13-11-33)23-16-21(6-8-24(23)32-25)30-29(34)31-22-7-9-27-28(17-22)37-15-14-36-27/h2-9,16-18H,10-15H2,1H3,(H2,30,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZUVWHBGQJZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5)C(=C2)N6CCOCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
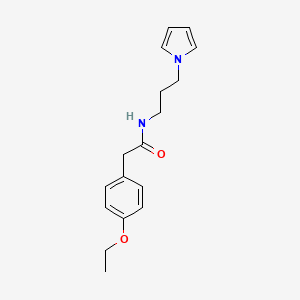
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)

![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)
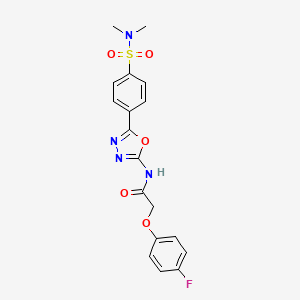

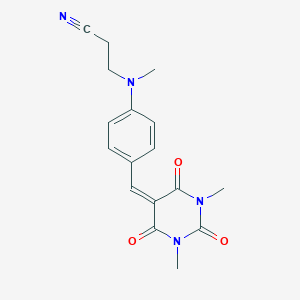

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
